molecular formula C21H18N4O2 B13876203 3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2(1H)-one

3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2(1H)-one

Cat. No.: B13876203
M. Wt: 358.4 g/mol
InChI Key: HFBUYDAMOBVPRQ-UHFFFAOYSA-N
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Description

3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound features a quinazoline ring, a methoxyphenyl group, and a pyridinone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: Starting with an appropriate precursor, the quinazoline ring is formed through cyclization reactions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Pyridinone Moiety: The pyridinone ring is synthesized through condensation reactions involving suitable aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(2-aminoquinazolin-6-yl)-1-phenyl-4-methylpyridin-2-one: Lacks the methoxy group, which may affect its chemical properties and biological activity.

    3-(2-aminoquinazolin-6-yl)-1-(3-hydroxyphenyl)-4-methylpyridin-2-one:

Uniqueness

3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2-one is unique due to the presence of the methoxy group, which can influence its electronic properties, solubility, and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2-one

InChI

InChI=1S/C21H18N4O2/c1-13-8-9-25(16-4-3-5-17(11-16)27-2)20(26)19(13)14-6-7-18-15(10-14)12-23-21(22)24-18/h3-12H,1-2H3,(H2,22,23,24)

InChI Key

HFBUYDAMOBVPRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1)C2=CC(=CC=C2)OC)C3=CC4=CN=C(N=C4C=C3)N

Origin of Product

United States

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